molecular formula C14H20O3 B14845587 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol

4-Tert-butoxy-2-(cyclopropylmethoxy)phenol

Cat. No.: B14845587
M. Wt: 236.31 g/mol
InChI Key: YJFBETMNFMYLHE-UHFFFAOYSA-N
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Description

4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O3 It is a phenolic compound characterized by the presence of a tert-butoxy group and a cyclopropylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps :

    Phenohydroxy Protection: The hydroxyl group of p-chlorophenol is protected using a suitable protecting group.

    Grignard Reaction: The protected phenol undergoes a Grignard reaction with cyclopropylmethyl magnesium bromide to introduce the cyclopropylmethoxy group.

    Etherification: The resulting intermediate is then etherified to introduce the tert-butoxy group.

    Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxy-2-(cyclopropylmethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

4-Tert-butoxy-2-(cyclopropylmethoxy)phenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxy-2-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The tert-butoxy and cyclopropylmethoxy groups may also influence the compound’s lipophilicity and membrane permeability, impacting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Similar in structure but lacks the cyclopropylmethoxy group.

    2-Tert-butyl-4-methoxyphenol: Contains a methoxy group instead of a cyclopropylmethoxy group.

    4-Tert-butyl-2-methoxyphenol: Similar but with a different substitution pattern.

Uniqueness

4-Tert-butoxy-2-(cyclopropylmethoxy)phenol is unique due to the presence of both tert-butoxy and cyclopropylmethoxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-4-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-11-6-7-12(15)13(8-11)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3

InChI Key

YJFBETMNFMYLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)O)OCC2CC2

Origin of Product

United States

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